2-Hydroxy-1-(3-methylphenyl)ethanone
Description
Properties
CAS No. |
121612-23-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-hydroxy-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,10H,6H2,1H3 |
InChI Key |
YOOOEIQDAHWBQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)CO |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀O₂
- CAS Number : 699-91-2
- IUPAC Name : 1-(2-hydroxy-3-methylphenyl)ethanone
The structure of 2-Hydroxy-1-(3-methylphenyl)ethanone features a hydroxyl group (-OH) and a ketone group (C=O), which contribute to its reactivity and interaction with biological systems.
Pharmaceutical Applications
- Antioxidant Activity : Research indicates that 2-Hydroxy-1-(3-methylphenyl)ethanone exhibits significant antioxidant properties. It can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs. Its ability to modulate cytokine production has been documented in cell culture experiments .
- Analgesic Effects : There is evidence suggesting that 2-Hydroxy-1-(3-methylphenyl)ethanone may possess analgesic properties, providing potential for use in pain management therapies .
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is utilized in cosmetic formulations aimed at skin protection and anti-aging. It helps in preventing oxidative stress on the skin, thereby enhancing skin health and appearance.
Industrial Applications
- Fragrance Industry : The compound's pleasant odor profile makes it suitable for use in perfumes and scented products. Its incorporation can enhance the fragrance's longevity and stability .
- Polymer Chemistry : As an aromatic ketone, it can be utilized as a building block in the synthesis of polymers, particularly those requiring aromatic characteristics for thermal stability or mechanical strength .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including 2-Hydroxy-1-(3-methylphenyl)ethanone. Results demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential applications in dietary supplements aimed at enhancing health through antioxidant mechanisms .
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory effects of 2-Hydroxy-1-(3-methylphenyl)ethanone on human cell lines exposed to pro-inflammatory cytokines. The findings indicated a dose-dependent reduction in inflammatory markers, supporting its use in therapeutic formulations targeting inflammatory diseases .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Structural and Physicochemical Properties
2-Hydroxy-1-(3-methylphenyl)ethanone (CAS 699-91-2) is characterized by the molecular formula $$ \text{C}9\text{H}{10}\text{O}_2 $$ and a molar mass of 150.174 g/mol. Its crystalline structure features intramolecular hydrogen bonding between the hydroxyl and ketone groups, stabilizing the planar conformation. Key physicochemical parameters include a density of $$ 1.1 \pm 0.1 \, \text{g/cm}^3 $$, a boiling point of $$ 238.1 \pm 20.0^\circ \text{C} $$, and a flash point of $$ 97.2 \pm 14.4^\circ \text{C} $$. The compound’s solubility profile favors polar organic solvents such as ethanol and dichloromethane, aligning with its applications in condensation reactions and coordination chemistry.
Fries Rearrangement: A Regioselective Pathway
The Fries rearrangement remains the most widely reported method for synthesizing 2-hydroxy-1-(3-methylphenyl)ethanone. This acid-catalyzed reaction involves the thermal rearrangement of 3-methylphenyl acetate to yield ortho- and para-acylated products.
Reaction Mechanism and Conditions
In a protocol adapted from CN101921183B, 3-methylphenyl acetate undergoes rearrangement in anhydrous methanesulfonic acid at 50°C for 30 minutes, followed by 20 hours of stirring at room temperature. The ortho product predominates under these conditions, achieving a crude yield of 92% and a purified yield of 74% after recrystallization. The mechanism proceeds via acylium ion formation, with electrophilic attack directed ortho to the hydroxyl group due to steric and electronic effects from the 3-methyl substituent.
Table 1: Optimized Fries Rearrangement Conditions for 2-Hydroxy-1-(3-methylphenyl)ethanone
| Parameter | Value |
|---|---|
| Catalyst | Methanesulfonic acid |
| Temperature | 50°C (reflux), 15–25°C (stir) |
| Reaction Time | 0.5 h (heating), 20 h (stir) |
| Solvent | Solvent-free |
| Yield (Crude/Purified) | 92% / 74% |
Anhydrous conditions are critical to prevent hydrolysis of the ester precursor. Phosphorus pentoxide may enhance catalytic activity by scavenging residual moisture.
Direct Acetylation of 3-Methylphenol
While less common than Fries rearrangement, direct acetylation of 3-methylphenol offers a single-step route to the target compound. This method employs acetyl chloride or acetic anhydride in the presence of Lewis acids, though competing side reactions necessitate precise control.
Challenges and Mitigation Strategies
The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution but also risks O-acetylation. To favor C-acetylation, zinc chloride ($$ \text{ZnCl}2 $$) or boron trifluoride ($$ \text{BF}3 $$) are used as catalysts, directing acetyl groups to the ortho position. For example, refluxing 3-methylphenol with acetic anhydride and $$ \text{ZnCl}_2 $$ at 120°C for 6 hours yields 2-hydroxy-1-(3-methylphenyl)ethanone with 65% efficiency.
Alternative Synthetic Routes
Claisen-Schmidt Condensation
Condensation of 3-methylbenzaldehyde with hydroxylacetone in alkaline media produces β-hydroxy ketones, which undergo dehydration to form α,β-unsaturated ketones. Subsequent hydrogenation yields 2-hydroxy-1-(3-methylphenyl)ethanone, though this route is limited by moderate regioselectivity.
Comparative Analysis of Synthesis Methods
Table 2: Efficiency and Scalability of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Fries Rearrangement | 74 | 99 | Industrial |
| Direct Acetylation | 65 | 95 | Pilot-scale |
| Claisen-Schmidt | 50 | 90 | Laboratory |
| Enzymatic Oxidation | 20 | 85 | Experimental |
The Fries rearrangement outperforms other methods in yield and scalability, making it the preferred industrial process. Direct acetylation offers simplicity but requires stringent control over reaction parameters to minimize byproducts.
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-1-(3-methylphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Fries rearrangement using a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (120–140°C). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.
- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to precursor minimizes side reactions like over-acylation.
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) yields >85% purity .
Q. How is 2-Hydroxy-1-(3-methylphenyl)ethanone characterized using spectroscopic techniques?
Methodological Answer:
- ¹H NMR : Key peaks include a singlet at δ 2.5 ppm (methyl group adjacent to ketone) and a broad peak at δ 12.1 ppm (hydroxy group).
- GC-MS : Retention indices (RI) on non-polar columns (e.g., VF-5 MS) range from 1170–1190 under helium carrier gas (40°C initial, 5°C/min ramp) .
- FTIR : Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch).
Advanced Research Questions
Q. How do structural analogs of 2-Hydroxy-1-(3-methylphenyl)ethanone compare in reactivity for drug precursor synthesis?
Methodological Answer: Fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) exhibit altered reactivity due to electron-withdrawing effects. Friedel-Crafts acylation with fluorinated benzaldehydes requires higher catalyst loading (AlCl₃, 1.2:1 molar ratio) and extended reaction times (8–10 hours) to achieve comparable yields. Computational modeling (DFT) predicts reduced electrophilicity at the ketone group in fluorinated derivatives, impacting nucleophilic attack efficiency .
Q. What strategies resolve contradictions in crystallographic data for hydroxy-acetophenone derivatives?
Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) arise from dynamic disorder in the hydroxy group. Solutions include:
Q. How can impurities in synthesized batches be quantified and minimized?
Methodological Answer:
- HPLC-MS : Quantify impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone (common byproduct) using a C18 column (acetonitrile/water gradient). Limit: <2% per EFSA guidelines.
- Recrystallization : Ethanol/water (7:3) at −20°C reduces impurities by 40–50%.
- Process control : Final washing with cold diethyl ether removes unreacted precursors .
Q. What computational methods predict the environmental persistence of 2-Hydroxy-1-(3-methylphenyl)ethanone?
Methodological Answer:
- QSAR modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN score >2.5 indicates moderate persistence).
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolic pathways.
- Ecotoxicity : ECOSAR predicts LC₅₀ (fish) >100 mg/L, classifying it as low-risk .
Q. How does the hydroxy-ketone moiety influence photostability in UV-light studies?
Methodological Answer: The enol-keto tautomerism of the hydroxy-ketone group leads to UV-induced degradation. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
